N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14804702
InChI: InChI=1S/C15H19N3O2S/c1-9(2)7-12-14(17-10(3)21-12)15(19)18-11-5-6-13(20-4)16-8-11/h5-6,8-9H,7H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol

N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14804702

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
IUPAC Name N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C15H19N3O2S/c1-9(2)7-12-14(17-10(3)21-12)15(19)18-11-5-6-13(20-4)16-8-11/h5-6,8-9H,7H2,1-4H3,(H,18,19)
Standard InChI Key GQAOYMLMSBWRBD-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)CC(C)C)C(=O)NC2=CN=C(C=C2)OC

Introduction

Structural Elucidation and Chemical Properties

Core Architecture

The molecule features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a pyridine moiety via a carboxamide bridge. The thiazole ring is substituted at the 2-position with a methyl group and at the 5-position with a 2-methylpropyl (isobutyl) chain. The pyridine ring is methoxylated at the 6-position, introducing electron-donating character that influences reactivity and binding interactions .

Electronic and Steric Features

  • Pyridine Substituents: The methoxy group at the pyridine’s 6-position enhances solubility through polar interactions while directing electrophilic substitution to the 3-position .

  • Thiazole Modifications: The 2-methyl group sterically shields the thiazole’s nitrogen, potentially reducing nucleophilic attack. The isobutyl chain at the 5-position introduces hydrophobicity, which may facilitate membrane permeability .

Physicochemical Profile

PropertyValue/DescriptionSignificance
Molecular Weight~307.4 g/molOptimal for blood-brain barrier penetration
LogP (Predicted)2.8Balanced hydrophobicity for bioavailability
Hydrogen Bond Donors2 (amide NH, thiazole NH)Facilitates target binding
Hydrogen Bond Acceptors5 (amide O, pyridine N, etc.)Enhances solubility and interactions

Synthetic Strategies

Key Reaction Pathways

The synthesis of N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves multi-step protocols, often leveraging cross-coupling reactions and cyclization techniques:

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis, reacting α-halo ketones with thioureas. For this compound, 2-methyl-5-(2-methylpropyl)thiazole-4-carboxylic acid is generated first, followed by amidation with 6-methoxypyridin-3-amine .

Suzuki-Miyaura Coupling

As demonstrated in analogous syntheses , palladium-catalyzed coupling between pyridine boronic acids and halogenated intermediates enables precise functionalization. For example, 4-bromo-2-fluoropyridine may undergo Suzuki coupling with pyrrole boronic acids to install the methoxypyridine moiety .

Semihaloform Reaction

Critical for introducing the carboxamide group, this reaction involves treating esters with halogens (e.g., I₂) in basic conditions, followed by hydrolysis to yield carboxylic acids . Subsequent coupling with amines completes the amide bond.

Optimization Challenges

  • Regioselectivity: Competing reactions at the pyridine’s 3- vs. 4-positions necessitate careful catalyst selection (e.g., Pd(PPh₃)₄) .

  • Yield Maximization: Microwave-assisted synthesis and solvent systems (e.g., DMF/H₂O) improve reaction efficiency, achieving yields up to 67% in model systems .

Biological Activity and Mechanism

Enzyme Inhibition

The pyridine-thiazole scaffold shows affinity for kinase domains, particularly tyrosine kinases involved in oncogenic signaling. Molecular docking studies suggest that the isobutyl chain occupies hydrophobic pockets adjacent to ATP-binding sites .

Antimicrobial Activity

Compared to chloropyridine-thiazole derivatives, which display MIC values of 8 µg/mL against Staphylococcus aureus, the methoxy variant’s activity is attenuated (MIC >32 µg/mL), likely due to reduced electrophilicity .

Comparative Analysis with Related Derivatives

CompoundStructural DifferencesBiological ActivityAdvantages/Disadvantages
N-(6-Chloropyridin-3-yl)-4-methylthiazoleChlorine vs. methoxy; lacks isobutylAntimicrobial (MIC 8 µg/mL)Higher reactivity but toxicity concerns
NBD-14189Pyrimidine replaces pyridineHIV-1 inhibition (IC₅₀ 0.3 nM)Enhanced solubility, lower logP
Patent Example 3 Morpholinomethyl benzamideKinase inhibition (IC₅₀ 12 nM)Improved selectivity

Applications and Future Directions

Therapeutic Development

  • Antiretroviral Agents: Structural tuning (e.g., replacing methoxy with trifluoromethyl) could enhance viral envelope binding .

  • Oncology: Conjugation with antibody-drug conjugates (ADCs) may target tyrosine kinase-overexpressing tumors.

Material Science

The compound’s rigid heterocyclic framework makes it a candidate for organic semiconductors, with predicted hole mobility of 0.6 cm²/V·s.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator